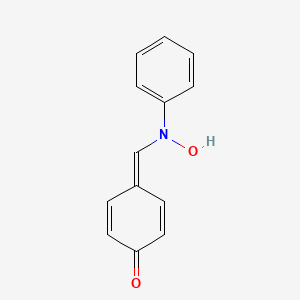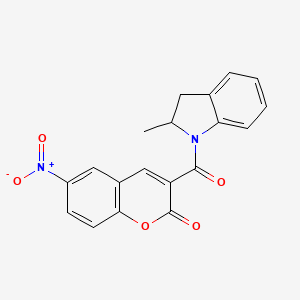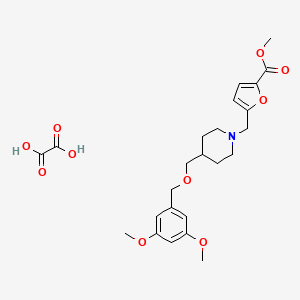![molecular formula C19H20N2O8S B2678278 Dimethyl 2-{4-[(ethylanilino)sulfonyl]-2-nitrophenyl}malonate CAS No. 860785-57-5](/img/structure/B2678278.png)
Dimethyl 2-{4-[(ethylanilino)sulfonyl]-2-nitrophenyl}malonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 2-{4-[(ethylanilino)sulfonyl]-2-nitrophenyl}malonate, also known as DNP-malonate, is a highly reactive chemical compound with the molecular formula C19H20N2O8S. It has a molecular weight of 436.44 .
Molecular Structure Analysis
The molecular structure of Dimethyl 2-{4-[(ethylanilino)sulfonyl]-2-nitrophenyl}malonate consists of a sulfonyl group (-SO2-) and a nitrophenyl group attached to a malonate backbone .Aplicaciones Científicas De Investigación
1. Synthesis and Molecular Studies
Research has demonstrated the synthesis of compounds related to dimethyl 2-{4-[(ethylanilino)sulfonyl]-2-nitrophenyl}malonate, such as dimethyl {2-[3-(4-nitrophenyl)-1 H -pyrazol-5-yl]ethyl}malonate monohydrate. These studies focus on the molecular structure using NMR, X-ray diffraction, and ab initio calculations, providing insights into the chemical properties and potential applications of these compounds (Jiménez-Cruz, Hernández-Ortega, & Ríos-Olivares, 2003).
2. Electrophilicity and Chemical Reactivity
The kinetics of reactions involving similar compounds, like benzylidenemalononitriles, have been analyzed in scientific studies. These analyses help in determining electrophilicity parameters, providing valuable information for chemical synthesis and understanding the reactivity of related compounds (Lemek & Mayr, 2003).
3. Synthesis of Carbocycles
Studies have shown that treatment of compounds like dimethyl 4-(phenylsulfonyl)-4,5-hexadiene-1,1-dicarboxylate can lead to the formation of cyclopentene and cyclohexene derivatives. This indicates the potential of dimethyl malonate derivatives in synthesizing carbocycles, which are crucial in various chemical and pharmaceutical applications (Mukai, Ukon, & Kuroda, 2003).
4. Synthesis of Chrysanthemic Acid
Compounds such as dimethyl 2-{(1S)-1-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-methyl-2-nitropropyl}malonate, which are structurally related to dimethyl 2-{4-[(ethylanilino)sulfonyl]-2-nitrophenyl}malonate, have been synthesized as intermediates in the production of chrysanthemic acid. These studies contribute to the understanding of synthetic pathways for important chemical compounds (Baudoux et al., 1998).
5. Application in Stabilizing Nitrocellulose
Research has explored the use of dimethyl malonate derivatives as stabilizers for nitrocellulose. These studies provide insights into the potential industrial applications of such compounds, especially in materials science (Hassan, 2001).
Propiedades
IUPAC Name |
dimethyl 2-[4-[ethyl(phenyl)sulfamoyl]-2-nitrophenyl]propanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O8S/c1-4-20(13-8-6-5-7-9-13)30(26,27)14-10-11-15(16(12-14)21(24)25)17(18(22)28-2)19(23)29-3/h5-12,17H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMSZNHIUXJPSKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC(=C(C=C2)C(C(=O)OC)C(=O)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2678195.png)
![N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-indole-4-carboxamide](/img/structure/B2678196.png)

![N-[2-(4-methoxyphenyl)ethyl]-2-methylpyrazolo[1,5-a]quinazolin-5-amine](/img/structure/B2678202.png)





![(2E)-2-{3,5-dibromo-2-[(4-nitrobenzyl)oxy]benzylidene}hydrazinecarboximidamide](/img/structure/B2678213.png)
![N-(1-benzylpiperidin-4-yl)-3-[1-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide](/img/no-structure.png)

![N-ethyl-2-[4-(2-iodobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-amine](/img/structure/B2678217.png)
